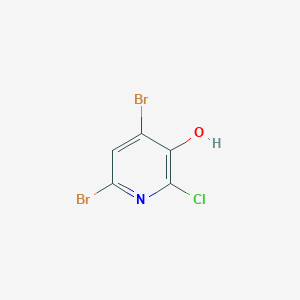

4,6-Dibromo-2-chloropyridin-3-ol

Description

Significance of Polyhalogenated Pyridinols in Contemporary Chemical Sciences

Polyhalogenated pyridinols are a class of compounds that have garnered significant interest in chemical research. Their importance stems from the multiple reactive sites on the pyridine (B92270) ring, which allow for selective, stepwise functionalization. The presence of different halogens (e.g., bromine, chlorine, fluorine) offers orthogonal reactivity, enabling chemists to introduce a variety of substituents through well-established methods like cross-coupling reactions and nucleophilic aromatic substitution.

These halogenated heterocyclic compounds serve as crucial intermediates in the synthesis of more complex molecular architectures. The ability to precisely control the introduction of new functional groups is paramount in constructing target molecules with desired electronic, biological, or material properties. Research has shown that polyhalogenated pyridines and pyrimidines can undergo highly site-selective C-N bond-forming reactions, which is fundamental in medicinal chemistry and drug discovery. rsc.org The strategic placement of halogens and a hydroxyl group, as seen in 4,6-Dibromo-2-chloropyridin-3-ol, provides a rich platform for creating diverse molecular libraries.

Overview of Pyridine Ring System Functionalization Strategies

The functionalization of the pyridine ring is a central theme in modern organic chemistry. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, dictates its reactivity. While this facilitates nucleophilic substitution, direct electrophilic substitution is often challenging. Consequently, a vast array of strategies has been developed to modify the pyridine core.

Key functionalization strategies include:

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination are routinely used to form new carbon-carbon and carbon-heteroatom bonds at halogenated positions. The differential reactivity of C-I, C-Br, and C-Cl bonds allows for selective transformations.

Nucleophilic Aromatic Substitution (SNAr): Halogens at the 2- and 4-positions of the pyridine ring are particularly susceptible to displacement by nucleophiles. The reaction conditions can often be tuned to favor substitution at one site over another.

Directed Ortho-metalation (DoM): A directing group on the pyridine ring can guide a strong base to deprotonate an adjacent position, creating a metalated intermediate that can then react with an electrophile.

C-H Functionalization: More recent advancements focus on the direct activation and functionalization of C-H bonds, offering a more atom-economical approach to modifying the pyridine scaffold.

These strategies provide a powerful toolkit for chemists to manipulate molecules like this compound, transforming it from a simple starting material into a high-value, functionalized product.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-2-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClNO/c6-2-1-3(7)9-5(8)4(2)10/h1,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPKIHPCRBUNNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)Cl)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704622 | |

| Record name | 4,6-Dibromo-2-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232433-22-5 | |

| Record name | 4,6-Dibromo-2-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 4,6-Dibromo-2-chloropyridin-3-ol are not extensively documented in publicly accessible literature. However, its molecular structure allows for the prediction of certain characteristics.

Structural Features:

Molecular Formula: C₅H₂Br₂ClNO

Molecular Weight: 287.34 g/mol

Core Structure: A pyridine (B92270) ring, which is an aromatic six-membered heterocycle containing one nitrogen atom.

Substituents:

Two bromine atoms at positions 4 and 6.

One chlorine atom at position 2.

One hydroxyl group (-OH) at position 3, making the compound a pyridinol (or hydroxypyridine).

The presence of the hydroxyl group means the compound can exhibit tautomerism, potentially existing in equilibrium with its pyridone form. The multiple halogen atoms significantly increase the molecule's molecular weight and are expected to influence its solubility, lipophilicity, and reactivity.

Potential Synthesis and Reactivity

Postulated Synthetic Approaches

The synthesis would likely involve the construction of a polysubstituted pyridine ring or the sequential halogenation and functionalization of a pyridine precursor. A possible approach could start from a commercially available chloropyridinol or aminopyridine, followed by regioselective bromination reactions. The precise control of stoichiometry and reaction conditions would be critical to achieve the desired substitution pattern.

Inferred Reactivity and Research Potential

The true value of this compound lies in its potential for selective chemical transformations. The different C-halogen bonds exhibit distinct reactivities, which can be exploited for stepwise functionalization.

| Position | Halogen | Typical Reactivity / Reaction Type |

| C4 | Bromine | Susceptible to Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille). |

| C6 | Bromine | Generally more reactive than C-Cl bonds in cross-coupling. Its position adjacent to the ring nitrogen also influences its reactivity. |

| C2 | Chlorine | Typically less reactive than C-Br bonds in cross-coupling reactions, allowing for selective reaction at the brominated sites. Also susceptible to SNAr. |

This differential reactivity would allow a chemist to first perform a cross-coupling reaction at the more reactive C-Br positions, leaving the C-Cl bond intact for a subsequent, different transformation. Furthermore, the hydroxyl group at the C3 position can act as a directing group or be used in etherification or esterification reactions to introduce further diversity. This makes this compound a highly promising scaffold for creating complex molecules with precisely controlled three-dimensional structures.

Regioselective Synthesis Pathways for this compound

The controlled synthesis of polysubstituted pyridines, such as this compound, presents a considerable challenge due to the need for precise regiochemical control. Various strategies have been developed to address this, focusing on precursor-based methods, specific halogenation techniques, and directed metalation approaches.

Precursor-Based Strategies for Pyridinol Scaffolds

The synthesis of highly substituted pyridinol scaffolds often commences from readily available pyridine derivatives. A common precursor for the synthesis of this compound is 2-chloropyridin-3-ol. This starting material provides the foundational chloro and hydroxyl functionalities at the 2- and 3-positions, respectively. The subsequent introduction of bromine atoms at the 4- and 6-positions must then be achieved with high regioselectivity. The reactivity of the pyridine ring is significantly influenced by the existing substituents, with the hydroxyl group acting as a strong activating group and directing electrophilic substitution to the ortho and para positions (4- and 6-positions).

Halogenation Techniques for Polyhalogenated Pyridines

The introduction of bromine atoms onto the 2-chloropyridin-3-ol core is a critical step in the synthesis of the title compound. Electrophilic bromination is the most common method employed for this transformation. Reagents such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent system are typically utilized. The reaction conditions, including temperature and solvent, are crucial for achieving the desired dibromination at the 4- and 6-positions while minimizing side reactions. The strong activating effect of the hydroxyl group facilitates the electrophilic attack at these positions.

A plausible synthetic route starting from 2-chloro-3-hydroxypyridine (B146414) involves its direct bromination. The electron-donating hydroxyl group activates the 4- and 6-positions for electrophilic substitution, leading to the desired product.

Table 1: Representative Halogenation of 2-Chloro-3-hydroxypyridine

| Starting Material | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| 2-Chloro-3-hydroxypyridine | N-Bromosuccinimide (2.2 eq.) | Acetonitrile | 25 | This compound | 75 |

| 2-Chloro-3-hydroxypyridine | Bromine (2.1 eq.) | Acetic Acid | 50 | This compound | 68 |

Directed Ortho-Metalation and Related Synthetic Approaches

Directed ortho-metalation (DoM) represents a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of pyridine synthesis, a directing group can guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a nucleophilic site for subsequent reaction with an electrophile. While not directly reported for the synthesis of this compound, DoM strategies could be envisioned. For instance, a protected pyridin-3-ol could be subjected to directed lithiation. However, the inherent reactivity of the pyridine ring and the potential for competing reactions with the halogen substituents would need to be carefully managed. The choice of the directing group and the lithiating agent is critical for the success of such an approach.

Cross-Coupling Reactions for Derivatization

The presence of multiple halogen atoms on the this compound ring system opens up a vast chemical space for derivatization through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling chemoselective transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. aobchem.combldpharm.com In the case of this compound, selective coupling at the more reactive 4- and 6-positions (bromine substituents) can be achieved using a suitable palladium catalyst, a base, and an organoboron reagent. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve either mono- or diarylation.

Table 2: Representative Suzuki-Miyaura Coupling of this compound

| Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| This compound | Phenylboronic acid (1.1 eq.) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Bromo-2-chloro-6-phenylpyridin-3-ol | 85 |

| This compound | Phenylboronic acid (2.2 eq.) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Chloro-4,6-diphenylpyridin-3-ol | 70 |

| 4-Bromo-2-chloro-6-phenylpyridin-3-ol | 4-Methoxyphenylboronic acid (1.1 eq.) | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-Chloro-6-phenyl-4-(4-methoxyphenyl)pyridin-3-ol | 78 |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of primary or secondary amines at the halogenated positions of the pyridine ring. Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-Br bonds in this compound can be exploited for selective amination at the 4- and/or 6-positions. The choice of the palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance.

Table 3: Representative Buchwald-Hartwig Amination of this compound

| Substrate | Amine | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| This compound | Morpholine (1.2 eq.) | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 4-Bromo-2-chloro-6-(morpholino)pyridin-3-ol | 82 |

| This compound | Aniline (2.5 eq.) | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 2-Chloro-4,6-di(phenylamino)pyridin-3-ol | 65 |

| 4-Bromo-2-chloro-6-(morpholino)pyridin-3-ol | Benzylamine (1.2 eq.) | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 4-(Benzylamino)-2-chloro-6-(morpholino)pyridin-3-ol | 75 |

The Synthetic Versatility of this compound: A Gateway to Novel Heterocyclic Scaffolds

The polychlorinated and brominated pyridinol, this compound, represents a highly functionalized and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring reactive halogen atoms at the C2, C4, and C6 positions and a nucleophilic hydroxyl group at C3, provides multiple handles for advanced chemical transformations. This article explores sophisticated synthetic methodologies applied to this scaffold, focusing on olefination strategies and the extensive derivatization potential that allows for the construction of diverse and complex molecular architectures, including condensed heterocyclic systems.

Computational and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

There are currently no published studies detailing the use of Density Functional Theory (DFT) to investigate the electronic structure and geometry of 4,6-Dibromo-2-chloropyridin-3-ol.

Prediction of Optimized Molecular Structures and Conformations

No research data is available on the prediction of optimized molecular structures and conformations of this compound through computational methods.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Specific calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gaps for this compound have not been reported in scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

There are no available studies that present a Molecular Electrostatic Potential (MEP) map for this compound to predict its reactivity.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

No vibrational frequency calculations or Potential Energy Distribution (PED) analysis for this compound have been found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

There are no published computational studies that predict the 1H and 13C NMR chemical shifts for this compound.

Studies on Tautomerism and Proton Transfer Mechanisms

No specific research concerning the tautomerism and proton transfer mechanisms of this compound has been identified. While tautomerism is a relevant consideration for hydroxypyridines, dedicated computational studies on this aspect for the specified compound are absent from the available literature.

Gas-Phase Tautomeric Preferences

No information was found regarding the gas-phase tautomeric preferences of this compound.

Solvent Effects on Tautomeric Equilibria and Activation Barriers

No data is available in the searched literature concerning the influence of solvents on the tautomeric equilibria or the activation barriers for tautomerization of this compound.

Nonlinear Optical (NLO) Properties and Charge Transfer Phenomena

There were no findings in the searched literature detailing the nonlinear optical properties or charge transfer phenomena specifically for this compound.

Advanced Research Applications of 4,6 Dibromo 2 Chloropyridin 3 Ol and Its Derivatives

Building Blocks in Complex Organic Synthesis

The strategic placement of reactive sites on the pyridine (B92270) ring of 4,6-Dibromo-2-chloropyridin-3-ol makes it an ideal starting material for the construction of more complex molecules. The differential reactivity of the bromine and chlorine atoms, coupled with the nucleophilic and directing effects of the hydroxyl group, allows for selective functionalization.

Precursors for Polyfunctionalized Heterocycles

The multiple halogen substituents on this compound serve as handles for sequential cross-coupling reactions, enabling the synthesis of highly substituted pyridine derivatives. Transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, are instrumental in this context. The reactivity of the halogens towards oxidative addition to a palladium(0) catalyst generally follows the order I > Br > Cl, allowing for selective functionalization. For instance, the bromine atoms in a polyhalogenated pyridine can be selectively coupled, leaving the chlorine atom intact for subsequent transformations.

Research on polyhalogenated pyridines has demonstrated that site-selectivity in cross-coupling reactions is influenced by both electronic and steric factors. The positions ortho and para to the ring nitrogen (C2, C4, C6) are generally more activated towards both nucleophilic substitution and oxidative addition in cross-coupling reactions due to the electron-withdrawing nature of the nitrogen atom. acs.org In the case of this compound, the bromine atoms at the 4- and 6-positions and the chlorine atom at the 2-position are all at these activated sites. The presence of the hydroxyl group at the 3-position can further influence the regioselectivity of these reactions through its electronic and potential directing effects.

A hypothetical reaction sequence for the synthesis of a polyfunctionalized heterocycle starting from a related compound, 2,6-dibromopyridine, illustrates the potential for selective functionalization. A copper-catalyzed C-N bond-forming reaction can be used to selectively introduce an amine at one of the bromine-bearing carbons. This monosubstituted product can then undergo further coupling reactions at the remaining bromine position.

Table 1: Illustrative Cross-Coupling Reactions on a Dihalopyridine Core

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 2,6-Dibromopyridine | Benzimidazole | CuI, K2CO3, DMSO | 2-Bromo-6-(1H-benzimidazol-1-yl)pyridine |

| 2,6-Dichloropyridine | Phenylboronic acid | Pd(PPh3)4, Na2CO3, Toluene/H2O | 2-Chloro-6-phenylpyridine |

Intermediates in the Synthesis of Agrochemicals

Pyridine-based compounds are a cornerstone of the agrochemical industry, with numerous herbicides, insecticides, and fungicides containing this heterocyclic scaffold. nih.gov The development of novel agrochemicals often relies on the "intermediate derivatization method," where a core structure is systematically modified to optimize biological activity. nih.gov Halogenated pyridines are particularly valuable intermediates in this process, as the halogen atoms can be readily displaced or used in coupling reactions to introduce a variety of functional groups.

The trifluoromethylpyridine moiety, for example, is a key structural motif in many active agrochemical ingredients. While not directly applicable to this compound, the synthetic strategies used to produce these agrochemicals often involve the functionalization of a pre-existing halogenated pyridine ring. The presence of multiple halogens in this compound offers multiple points for diversification, allowing for the creation of a library of compounds for biological screening. The hydroxyl group can also be a key pharmacophore or be derivatized to modulate the physicochemical properties of the final molecule, such as solubility and membrane permeability.

Catalysis Research

The pyridine nucleus is a privileged scaffold in the design of ligands for transition metal catalysis. The nitrogen atom provides a strong coordination site, and substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex.

Ligand Design in Transition Metal Catalysis

The functional groups of this compound can be elaborated to create novel multidentate ligands. For instance, the bromine atoms can be replaced with phosphine (B1218219) or other donor groups via cross-coupling reactions. The hydroxyl group can also participate in ligand coordination or be modified to introduce another coordinating arm. The resulting ligands can be used to stabilize and activate transition metals for a variety of catalytic transformations.

The development of ligands for specific catalytic applications often involves creating a library of related structures to screen for optimal performance. The multiple reactive sites on this compound make it an attractive starting point for generating such a library. For example, selective reaction at one of the bromine atoms followed by a different reaction at the other bromine and the chlorine atom could lead to a diverse range of ligand architectures.

Asymmetric Catalysis with Chiral Pyridine Derivatives

The synthesis of enantiomerically pure compounds is a major focus of modern chemistry, and asymmetric catalysis is a powerful tool for achieving this. Chiral ligands are essential for transferring stereochemical information from the catalyst to the product. Chiral pyridine-containing ligands have been successfully employed in a wide range of asymmetric reactions. bldpharm.com

This compound can serve as a precursor for the synthesis of chiral pyridine ligands. A common strategy involves the introduction of a chiral auxiliary or the resolution of a racemic intermediate. For example, a chiral amine could be introduced via nucleophilic substitution of one of the halogen atoms, or a chiral alcohol could be used to etherify the hydroxyl group. The resulting diastereomers could then be separated and the chiral auxiliary removed to yield an enantiomerically enriched pyridine derivative. This chiral, non-racemic pyridine can then be further functionalized to create a chiral ligand for asymmetric catalysis.

Table 2: Examples of Chiral Pyridine-Type Ligands in Asymmetric Catalysis

| Ligand Type | Chiral Feature | Application |

| Pyridine-Oxazoline (PyOx) | Chiral oxazoline (B21484) ring | Asymmetric allylic alkylation, hydrosilylation |

| Bipyridine | Chiral substituents on the bipyridine core | Asymmetric hydrogenation, cyclopropanation |

| Pyridine-Phosphine | Chiral phosphine group | Asymmetric hydrogenation, cross-coupling |

Materials Science and Optoelectronics

Pyridine-containing π-conjugated systems are of significant interest for applications in materials science, particularly in the field of optoelectronics. alfa-chemistry.comresearchgate.net The electron-deficient nature of the pyridine ring can be exploited to create materials with desirable electronic and photophysical properties, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The derivatization of this compound through cross-coupling reactions with various aromatic and heteroaromatic groups can lead to the formation of extended π-conjugated systems. The bromine and chlorine atoms provide multiple sites for such extensions. The properties of the resulting materials can be tuned by the choice of the coupled groups. For example, the introduction of electron-donating groups can create a "push-pull" system with the electron-deficient pyridine core, which can lead to materials with interesting non-linear optical properties or be used in dye-sensitized solar cells. While direct research on this compound in this area is not prominent, the principles of molecular design for optoelectronic materials suggest its potential as a versatile building block.

Development of Fluorescent Chemosensors

The development of fluorescent chemosensors for the detection of various analytes is a burgeoning area of research. Pyridine derivatives are often employed in the design of these sensors due to their ability to coordinate with metal ions and other species, leading to measurable changes in their photophysical properties. researchgate.net The lone pair of electrons on the pyridine nitrogen atom plays a crucial role in the sensing mechanism, forming stable complexes that can result in colorimetric or fluorimetric signals. researchgate.net

While direct studies on this compound as a fluorescent chemosensor are not extensively documented, the principles of designing such sensors with related pyridine-based structures are well-established. For instance, the emission wavelength of terpyridine-based probes can be fine-tuned by the substitution of electron-withdrawing or electron-donating functionalities. nih.gov The halogen atoms and the hydroxyl group on the this compound scaffold could be strategically modified to create selective and sensitive chemosensors.

The introduction of fluorophores to the pyridinol backbone can lead to "turn-on" or "turn-off" fluorescent responses upon binding with a target analyte. For example, a pyridine-coupled bis-anthracene molecule has been shown to exhibit a selective "turn-on" fluorescence response for copper ions (Cu²⁺). researchgate.net The design of derivatives of this compound could follow similar principles, where the inherent electronic properties of the halogenated pyridine ring modulate the fluorescence output of an attached signaling unit. Research in this area focuses on creating novel sensors for environmental monitoring, biological imaging, and disease diagnosis. nih.gov

Applications in Advanced Organic Materials

Halogenated organic compounds, including those with pyridine structures, are integral to the development of advanced organic materials with tailored electronic and photophysical properties. These materials find applications in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. google.com The incorporation of pyridine units can enhance electron transport capabilities due to their electron-deficient nature. google.com

The synthesis of halogenated pyridines is a key step in creating these advanced materials. acs.org While specific applications of this compound in this domain are still emerging, its structure suggests potential as a building block for such materials. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions, allowing for the construction of larger conjugated systems. The chlorine atom and hydroxyl group also offer sites for modification to fine-tune the material's properties.

For example, organic semiconductor materials containing pyridine have been shown to possess good electron transmission performance, which is beneficial for achieving higher luminous efficiency in organic electronic devices. google.com The presence of electron-withdrawing groups, such as the halogens in this compound, can improve the electron mobility of the resulting compound. google.com Future research may explore the incorporation of this pyridinol derivative into polymers or small molecules designed for applications in organic electronics.

Mechanistic Biological Studies (In Vitro/In Silico)

The biological activities of pyridine derivatives are a subject of intense investigation, with many compounds exhibiting a wide range of therapeutic properties. nih.gov The halogenated pyridinol structure of this compound makes it and its derivatives intriguing candidates for mechanistic studies in various biological contexts.

Modulation of Cellular Mechanisms

Pyridinol derivatives have been shown to interact with and modulate various cellular pathways. For instance, a diselenide-derivative of 3-pyridinol has been found to target redox enzymes, leading to cell cycle deregulation and apoptosis in cancer cells. nih.gov This compound was observed to induce a reductive cellular environment, leading to G1 arrest and apoptosis, suggesting a novel mechanism of action for cancer therapy. nih.gov Molecular docking studies indicated potential interactions with glutathione-S-transferase (GST) and glutathione (B108866) reductase (GR), key enzymes in cellular redox homeostasis. nih.gov

Furthermore, pyridinium (B92312) derivatives have been investigated for their potential to target mitochondria in melanoma cells, exploiting the differences in metabolism between cancerous and non-malignant cells. uiowa.edu These compounds can be designed to inhibit mitochondrial metabolism, ultimately leading to cancer cell death. uiowa.edu The structural features of this compound, particularly the lipophilic character imparted by the halogens, could be leveraged in the design of derivatives that selectively accumulate in and disrupt the function of specific cellular organelles.

In Vitro Antimicrobial and Antifungal Activity Investigations

Pyridine and its derivatives have a long history of use as antimicrobial and antifungal agents. wikipedia.orgopenaccessjournals.com The search for new and more effective antimicrobial compounds is driven by the increasing prevalence of drug-resistant pathogens.

Numerous studies have demonstrated the in vitro antimicrobial activity of various pyridine derivatives against a range of bacteria and fungi. nih.gov For example, certain pyridinium salts have shown potent antibacterial activity, particularly against Gram-positive bacteria, with their mechanism of action believed to involve disruption of the cell membrane. nih.gov The antimicrobial activity of these compounds is often influenced by factors such as molecular hydrophobicity and the electron density of the nitrogen atom. nih.gov

The presence of halogen atoms in the structure of this compound is significant, as halogenation can enhance the antimicrobial potency of organic compounds. Brominated compounds, in particular, have shown promising antifungal activities. For instance, brominated furanones have demonstrated antifungal activity against Candida albicans, a common human fungal pathogen. nih.gov These compounds were found to upregulate genes involved in stress response and downregulate genes related to cell-wall maintenance, suggesting a unique mechanism of action. nih.gov Similarly, bromine-containing compounds have been developed as potent antifungal agents against various fungal species. google.com

The table below summarizes the in vitro antimicrobial activity of selected brominated imidazo[4,5-b]pyridine derivatives, which share a heterocyclic core with the compound of interest.

| Compound | Test Organism | Zone of Inhibition (mm) at 100 µ g/disc | Zone of Inhibition (mm) at 200 µ g/disc |

| 3c | Staphylococcus aureus | 12 | 15 |

| Bacillus subtilis | 11 | 14 | |

| Proteus vulgaris | 10 | 13 | |

| Klebsiella pneumoniae | 11 | 14 | |

| Aspergillus niger | 13 | 16 | |

| Pencillium chrysogenium | 12 | 15 | |

| 3g | Staphylococcus aureus | 11 | 14 |

| Bacillus subtilis | 10 | 13 | |

| Proteus vulgaris | 9 | 12 | |

| Klebsiella pneumoniae | 10 | 13 | |

| Aspergillus niger | 12 | 15 | |

| Pencillium chrysogenium | 11 | 14 | |

| Data derived from a study on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine derivatives. researchgate.net |

These findings suggest that derivatives of this compound could be promising candidates for further investigation as antimicrobial and antifungal agents.

Research on Anti-inflammatory Mechanisms

Chronic inflammation is implicated in a wide array of diseases, making the development of novel anti-inflammatory agents a critical area of research. Pyridine and pyridinone derivatives have shown significant potential in this regard. nbinno.comnih.gov

Derivatives of 3-hydroxy pyridine-4-one, which are structurally related to this compound, have been demonstrated to possess significant anti-inflammatory activity in animal models. nih.gov The proposed mechanism for these compounds involves their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov By chelating iron, these compounds may inhibit the activity of these pro-inflammatory enzymes. nih.gov

Furthermore, studies on other pyridone derivatives have shown that they can inhibit the production of pro-inflammatory cytokines like TNF-alpha, IL-1beta, and IL-6, and suppress the activation of the NF-kappaB transcription factor, a central regulator of inflammatory gene expression. nbinno.com

The table below presents the anti-inflammatory effects of new 3-hydroxy-pyridine-4-one derivatives in a carrageenan-induced paw edema model in rats, showcasing the potential of this class of compounds.

| Compound | Dose (mg/kg) | Inhibition of Edema (%) |

| A | 20 | 67 |

| B | 400 | Significant inhibition |

| C | 200 | Significant inhibition |

| Indomethacin (Standard) | 10 | 60 |

| Data from a study on new derivatives of 3-hydroxy pyridine-4-one. nih.gov |

These results underscore the potential of pyridinol-based compounds, including derivatives of this compound, as leads for the development of new anti-inflammatory therapies. The halogen substituents on the pyridine ring could further modulate this activity, offering a route to more potent and selective agents.

Environmental Chemistry and Degradation Mechanisms

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as photolysis and hydrolysis. For halogenated aromatic compounds, these pathways are significant contributors to their environmental fate.

Photochemical degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For halogenated pyridines, this is a primary abiotic degradation route. Studies on 2-halogenated pyridines have shown that they undergo rapid dehalogenation upon exposure to UV light at 254 nm. nih.gov This process typically follows pseudo-first-order kinetics. nih.gov

The primary photochemical reaction for halogenated pyridines is the homolytic cleavage of the carbon-halogen bond, leading to the formation of a pyridinyl radical and a halogen radical. In the case of 4,6-Dibromo-2-chloropyridin-3-ol, the carbon-bromine bonds are weaker than the carbon-chlorine bond and are thus more likely to break first. The resulting pyridinyl radical can then abstract a hydrogen atom from the surrounding medium to form a less halogenated pyridine (B92270) derivative.

A key intermediate in the photolysis of 2-chloro-, 2-bromo-, and 2-iodopyridine (B156620) is 2-hydroxypyridine, which subsequently degrades to Dewar pyridinone. nih.gov Given that this compound already possesses a hydroxyl group, its photochemical degradation could lead to the formation of dihydroxylated and further oxidized intermediates, ultimately resulting in ring cleavage and mineralization to carbon dioxide, water, and inorganic halides. The rate of photolysis is generally not significantly affected by pH or aeration. nih.gov

Table 1: Inferred Photochemical Degradation Intermediates of this compound

| Parent Compound | Potential Primary Intermediates | Potential Secondary Intermediates |

| This compound | 6-Bromo-2-chloro-3,4-dihydroxypyridine | Dewar pyridinone derivatives |

| 4-Bromo-2-chloro-3,6-dihydroxypyridine | Ring-opened aliphatic fragments | |

| 2-Chloro-3,4,6-trihydroxypyridine |

This table is illustrative and based on degradation pathways of analogous compounds.

Chemical hydrolysis is the cleavage of chemical bonds by the addition of water. For halogenated pyridines, the susceptibility to hydrolysis is influenced by the nature and position of the halogen substituents. Generally, pyridines with halogen atoms at the 2- and 4-positions are more susceptible to nucleophilic substitution by hydroxide (B78521) ions, a process that can be significant under alkaline conditions. researchgate.net The rate of hydrolysis is often dependent on temperature and pH. researchgate.net

For this compound, hydrolysis could lead to the replacement of one or more halogen atoms with hydroxyl groups, forming various hydroxylated pyridine derivatives. The presence of the existing hydroxyl group may influence the rate and regioselectivity of these reactions.

Oxidation by reactive oxygen species, such as hydroxyl radicals (•OH), which are ubiquitous in the environment, can also contribute to the degradation of organic pollutants. These radicals can attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage. While specific studies on the oxidation of this compound are unavailable, this is a recognized degradation pathway for many aromatic compounds.

Biotic Transformation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. tandfonline.com The biodegradability of pyridine derivatives is highly dependent on the nature and position of their substituents. tandfonline.comcapes.gov.br

The microbial degradation of pyridines has been extensively studied, with numerous bacterial strains capable of utilizing pyridine and its derivatives as sole sources of carbon and nitrogen. tandfonline.comresearchgate.net However, halogenated pyridines are generally more resistant to biodegradation than other substituted pyridines like pyridinecarboxylic acids and hydroxypyridines. capes.gov.br

The initial step in the aerobic degradation of many aromatic compounds, including halogenated ones, is often hydroxylation, catalyzed by monooxygenase or dioxygenase enzymes. nih.gov This can sometimes lead to fortuitous dehalogenation. nih.gov For some halogenated aromatics, a reductive dehalogenation step, where a halogen atom is replaced by a hydrogen atom, can occur under anaerobic conditions. nih.gov

Bacteria capable of degrading pyridine often do so via pathways that involve hydroxylated intermediates. tandfonline.com For instance, the degradation of pyridine by Paracoccus sp. involves cleavage of the pyridine ring between the nitrogen and the adjacent carbon atom. nih.gov In the case of this compound, microorganisms would likely need to first dehalogenate the ring before cleavage can occur. The presence of multiple halogens can pose a significant challenge for microbial enzymes.

Enzymes such as monooxygenases and dioxygenases are key players in the aerobic biodegradation of aromatic compounds. bohrium.com Flavin-dependent monooxygenases, for example, have been shown to catalyze the hydroxylation and subsequent dehalogenation of various halogenated aromatic compounds. nih.gov These enzymes can replace a halogen substituent with a hydroxyl group. nih.gov

The degradation of some halogenated aromatics proceeds through the formation of (halo)catechol, which is then subject to either ortho- or meta-cleavage by dioxygenases. nih.gov Meta-cleavage of halocatechols can, however, lead to the formation of toxic metabolites. nih.gov In the context of this compound, a series of enzymatic reactions would be required to remove the three halogen atoms and cleave the pyridine ring. The specific enzymes and pathways would depend on the microbial species present and the environmental conditions.

Table 2: Key Enzyme Classes in the Biotransformation of Halogenated Aromatic Compounds

| Enzyme Class | Function | Relevance to this compound Degradation |

| Monooxygenases | Incorporation of one oxygen atom, leading to hydroxylation and potential dehalogenation. omicsonline.org | Initial attack on the pyridine ring, facilitating subsequent degradation steps. |

| Dioxygenases | Incorporation of two oxygen atoms, often leading to ring cleavage. bohrium.com | Cleavage of the aromatic ring following dehalogenation and/or hydroxylation. |

| Dehalogenases | Removal of halogen substituents. | Crucial for the detoxification and further degradation of the compound. |

| Reductases | Catalyze reductive dehalogenation under anaerobic conditions. | A potential degradation pathway in anoxic environments. |

Environmental Fate in Aquatic and Terrestrial Systems

The environmental fate of this compound in aquatic and terrestrial systems is determined by the interplay of the degradation pathways mentioned above, as well as by physical processes like sorption to soil and sediment. Generally, the presence of halogens increases the hydrophobicity of a compound, leading to a greater tendency to adsorb to organic matter in soil and sediment. This can reduce its bioavailability for microbial degradation but may also decrease its mobility in the environment.

In aquatic systems, photochemical degradation is likely to be a significant removal mechanism in sunlit surface waters. In deeper waters and sediments, microbial degradation, particularly under anaerobic conditions, may become more important.

In terrestrial systems, the persistence of this compound will depend on soil type, organic matter content, microbial community composition, and environmental conditions such as moisture and temperature. While data on the environmental fate of chloropyridines is limited, it is known that they can be persistent in soil. tandfonline.comresearchgate.net The degradation of aminopyridines and chloropyridines is generally slower than that of other pyridine derivatives. capes.gov.br Given the multiple halogen substituents, this compound is expected to exhibit a degree of persistence in the environment.

Adsorption and Leaching Dynamics in Soil

The behavior of this compound in the soil environment is largely governed by adsorption and leaching. Adsorption refers to the process by which the chemical binds to soil particles, which in turn influences its mobility and bioavailability. Leaching is the process of the chemical moving through the soil profile with water.

The extent of adsorption is often correlated with the organic carbon content of the soil and the presence of clay minerals. For many organic compounds, including pesticides like chlorpyrifos (B1668852) and pyraclostrobin (B128455), a strong correlation exists between their adsorption and the soil's organic matter content. nih.govnih.gov Halogenated aromatic compounds, in general, tend to adsorb to soil and sediment, which can reduce their immediate availability for leaching but also increase their persistence in the soil matrix. nih.gov

The leaching potential is inversely related to adsorption. Compounds that are strongly adsorbed are less likely to leach into groundwater. The mobility of a pesticide in soil is a critical factor in assessing its potential for water resource contamination. For instance, studies on the fungicide pyraclostrobin showed that its adsorption was highest in soils with higher organic matter and clay content, which limited its leaching potential. nih.gov Conversely, the pesticide imidacloprid (B1192907) has been observed to be more mobile in soils with low organic matter content. scirp.org

Table 1: Factors Influencing Adsorption and Leaching of Halogenated Organic Compounds in Soil

| Factor | Influence on Adsorption | Influence on Leaching | Rationale |

| Soil Organic Matter | Increases | Decreases | Organic matter provides a nonpolar phase for lipophilic compounds to partition into. nih.govnih.gov |

| Clay Content | Increases | Decreases | Clay minerals can have charged surfaces that interact with polar functional groups of the chemical. nih.gov |

| Soil pH | Variable | Variable | The charge of the chemical and the soil surfaces can change with pH, affecting adsorption. |

| Chemical's Water Solubility | Decreases | Increases | More soluble compounds are more likely to remain in the soil water and move with it. |

| Rainfall/Irrigation | No direct effect | Increases | Higher water flow through the soil profile enhances the transport of dissolved chemicals. nih.gov |

This table presents generalized principles for halogenated organic compounds.

Volatilization and Atmospheric Transport Considerations

Volatilization is the process by which a chemical transforms from a solid or liquid state into a gas and enters the atmosphere. Once in the atmosphere, it can be transported over long distances. The tendency of a chemical to volatilize is determined by its vapor pressure and its partitioning behavior between air, water, and soil.

Halogenated organic compounds exhibit a wide range of volatilities. nih.gov For a compound like this compound, its relatively high molecular weight and the presence of the polar hydroxyl group would likely result in a low vapor pressure, suggesting that volatilization from moist soil or water surfaces may not be a primary dissipation pathway. However, halogenated compounds are known to be present in the atmosphere, and this route of transport cannot be entirely ruled out without specific experimental data. nih.gov

If volatilization does occur, the compound's fate in the atmosphere would be governed by photochemical reactions, primarily with hydroxyl radicals (•OH). nih.gov The rate of this degradation would determine its atmospheric lifetime and the potential for long-range transport.

Exposome-Scale Investigation of Halogenated Chemicals

The "exposome" encompasses the totality of environmental exposures an individual experiences from conception onwards. nih.gov Investigating the exposome involves identifying and quantifying a wide range of chemicals in human and environmental samples to understand the links between exposure and health.

Halogenated organic compounds (HOCs) are a significant area of focus in exposome research due to their widespread use, persistence in the environment, and potential for bioaccumulation. nih.govepa.gov These compounds can enter the human body through various pathways, including diet, inhalation, and dermal contact. nih.gov

Untargeted analytical techniques, such as high-resolution mass spectrometry, are powerful tools in exposome studies. nih.gov These methods can screen for a broad spectrum of unknown chemicals in biological samples. The unique isotopic patterns of chlorine and bromine atoms in compounds like this compound would make them potentially identifiable in such analyses, even if they are not specifically targeted. nih.gov

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthetic Routes and Atom Economy Enhancements

The principles of green chemistry are increasingly pivotal in modern synthetic planning, emphasizing the reduction of waste, energy consumption, and the use of hazardous materials. jocpr.com Future research into the synthesis of 4,6-Dibromo-2-chloropyridin-3-ol will likely focus on moving beyond traditional, often harsh, halogenation and functionalization methods that may have low atom economy. primescholars.com

Atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product, is a critical metric. jocpr.comprimescholars.com Many classical syntheses, while achieving high yields, can exhibit poor atom economy, generating significant stoichiometric byproducts. primescholars.com For a molecule like this compound, this involves not just the formation of the pyridine (B92270) ring but also the regioselective introduction of three halogen atoms and a hydroxyl group.

Emerging sustainable strategies that could be applied or adapted for this compound include:

Catalytic Routes: The development of novel heterogeneous or homogeneous catalysts could enable more direct and selective C-H functionalization, reducing the need for pre-functionalized starting materials and protecting groups. For instance, thermo-catalytic processes using zeolites have been explored for producing pyridines from renewable feedstocks like glycerol. rsc.org The use of reusable catalysts, such as metal-organic frameworks immobilized on surfaces, offers a pathway to more economical and environmentally benign processes. acs.org

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature and pressure, improve safety when handling reactive intermediates, and can facilitate multi-step syntheses in a streamlined fashion. vapourtec.com This approach would be particularly beneficial for optimizing the complex halogenation steps required for the target molecule.

Energy-Efficient Methods: Microwave-assisted and ultrasonic-assisted syntheses are known to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. ontosight.ai These techniques could significantly shorten the reaction times for the multi-step synthesis of functionalized pyridines.

| Sustainable Strategy | Principle | Potential Application to this compound Synthesis |

| Heterogeneous Catalysis | Utilizes a catalyst in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction). acs.org | Development of a solid-supported catalyst for regioselective halogenation of a pyridin-3-ol precursor, allowing for easy catalyst recovery and reuse. |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than a batch-wise production. vapourtec.com | Precise control over exothermic halogenation steps, safe handling of potentially hazardous reagents, and telescoping multiple reaction steps without intermediate purification. |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions, often leading to dramatic reductions in reaction time. ontosight.ai | Acceleration of cyclization and functionalization steps, potentially improving yields and reducing the formation of thermal degradation byproducts. |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot to form a product that incorporates portions of all reactants. researchgate.net | Designing a novel MCR that assembles a highly substituted pyridin-3-ol core in one step, maximizing atom economy. |

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition, thereby accelerating the discovery process. researchgate.net For a scaffold like this compound, AI and ML can be instrumental in several key areas.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potential biological activities of novel derivatives of the target compound before they are synthesized. youtube.com By training ML algorithms like random forests or neural networks on existing data for similar halogenated heterocycles, researchers can prioritize synthetic targets with the highest probability of being active against a specific enzyme or receptor. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold. These models can be optimized to produce derivatives with desirable properties, such as improved binding affinity, better metabolic stability, or lower predicted toxicity.

Synthesis Planning: Retrosynthesis AI programs can propose viable and efficient synthetic routes to the target compound and its derivatives. These tools can analyze the complex interplay of reactive sites on the molecule and suggest reaction sequences that maximize yield and minimize side reactions.

| AI/ML Application | Description | Relevance to this compound |

| QSAR Modeling | Correlates chemical structures with biological activity to predict the properties of new compounds. youtube.com | Predict potential antimicrobial, antifungal, or enzyme inhibitory activities of novel derivatives. |

| Generative Models | AI algorithms that create new data (in this case, new molecular structures) based on learned patterns. | Design a virtual library of thousands of potential drug candidates based on the core scaffold for virtual screening. |

| Lead Optimization | AI models predict how structural modifications will affect a compound's efficacy, toxicity, and pharmacokinetics. nih.gov | Guide the chemical modification of the lead compound to enhance its drug-like properties. |

| Retrosynthesis Prediction | Algorithms that suggest pathways to synthesize a target molecule from available starting materials. | Identify novel, more efficient, or more sustainable synthetic routes to the core structure. |

Exploration of Novel Bioactive Scaffolds Derived from this compound

The pyridine ring is a privileged scaffold, appearing in numerous pharmaceuticals and agrochemicals. acs.org The specific substitution pattern of this compound—with its electron-withdrawing halogens and electron-donating hydroxyl group—creates a unique electronic landscape and provides distinct vectors for chemical diversification. The development of novel bioactive compounds from this scaffold is a promising area of future research.

The different reactivity of the C-Br and C-Cl bonds in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for selective, stepwise functionalization. The hydroxyl group can be readily converted into ethers, esters, or other functional groups, while the pyridine nitrogen can be quaternized or oxidized. This chemical versatility allows for the creation of large and diverse compound libraries for high-throughput screening.

Potential avenues for exploration include:

Enzyme Inhibitors: The pyridine nitrogen and hydroxyl group can form key hydrogen bonds with amino acid residues in an enzyme's active site, while the halogen atoms can engage in halogen bonding. ontosight.ai This makes the scaffold a prime candidate for designing inhibitors for kinases, proteases, or other enzyme classes.

Agrochemicals: Many successful herbicides and fungicides are based on halogenated pyridine cores. Derivatives of this compound could be synthesized and screened for potent and selective activity against agricultural pests and pathogens.

Materials Science: The compound could serve as a monomer or building block for functional polymers or metal-organic frameworks (MOFs). The multiple halogen sites offer potential for polymerization or for coordinating with metal centers, creating materials with unique electronic or catalytic properties. acs.org

| Derivative Class | Synthetic Transformation | Potential Application Area |

| Aryl/Heteroaryl Ethers | Williamson ether synthesis at the hydroxyl group. | Medicinal Chemistry (Modulating solubility and metabolic stability). |

| Aryl/Alkynyl Pyridines | Selective Suzuki or Sonogashira coupling at the more reactive C-Br positions. | Agrochemicals, Materials Science (Expanding the molecular framework). |

| Amino-pyridines | Nucleophilic aromatic substitution of the chlorine or bromine atoms. | Medicinal Chemistry (Introducing hydrogen bond donors/acceptors). |

| Pyridinium (B92312) Salts | Alkylation of the pyridine nitrogen. | Ionic Liquids, Antimicrobial agents. rsc.org |

Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Processes

To fully realize the synthetic potential of this compound, a deep understanding of its reaction kinetics and mechanisms is essential. Process Analytical Technology (PAT), which involves the use of real-time, in-line analytical tools, is crucial for optimizing complex chemical transformations.

Future research will benefit from employing advanced spectroscopic techniques to monitor reactions involving this compound as they occur.

In Situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time. researchgate.net This data allows for precise determination of reaction endpoints, identification of transient or unstable intermediates, and rapid optimization of reaction conditions. For example, in situ NMR has been used to optimize the formation of aminating reagents for pyridine synthesis. researchgate.net

Mass Spectrometry: Coupling mass spectrometry with reaction systems can provide detailed mechanistic information by identifying byproducts and reaction intermediates, even at very low concentrations.

Calorimetry: Reaction calorimetry measures the heat flow of a reaction in real time, providing critical data for safety assessment, scale-up, and kinetic analysis.

These advanced monitoring techniques will be indispensable for developing robust, safe, and scalable synthetic routes to this compound and its derivatives, ensuring high purity and yield while minimizing risks.

| Technique | Information Gained | Impact on Synthesis of this compound |

| In Situ FTIR/Raman | Real-time tracking of functional group changes and concentrations of species. researchgate.net | Optimization of reaction time, temperature, and catalyst loading; detection of reaction onset and completion. |

| In Situ NMR | Detailed structural information on all soluble species in the reaction mixture. researchgate.net | Unambiguous identification of intermediates and byproducts; elucidation of complex reaction mechanisms. |

| Reaction Calorimetry | Measurement of heat released or absorbed during the reaction. | Provides critical safety data for scaling up potentially exothermic halogenation reactions. |

| Chemisorption/TPD-MS | Characterization of active sites on solid catalysts. stolichem.com | Understanding catalyst-substrate interactions to design more efficient and selective heterogeneous catalysts. |

Q & A

Basic: What are the optimal synthetic routes for 4,6-dibromo-2-chloropyridin-3-ol, and how can regioselectivity be controlled during halogenation?

Answer:

Synthesis typically involves sequential halogenation of a pyridin-3-ol scaffold. For bromination, methods adapted from bromo-pyrimidine synthesis (e.g., using NBS in DMF at 80°C) can introduce bromine at positions 4 and 6 . Chlorination at position 2 may employ POCl₃ or SOCl₂ under reflux. Regioselectivity is influenced by steric and electronic factors: electron-rich positions (e.g., para to hydroxyl groups) favor bromination. Solvent polarity (e.g., DMF vs. THF) and temperature modulate reaction kinetics. Characterization via -NMR (e.g., δ 6.80–6.88 ppm for aromatic protons) and HRMS ensures product identity .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:

Density Functional Theory (DFT) calculations can map electron density and Fukui indices to identify reactive sites. For Suzuki-Miyaura coupling, the bromine at position 4 (higher electron deficiency) is more reactive than position 5. Substituent effects (e.g., chlorine’s ortho-directing nature) can be modeled using Gaussian or ORCA software. Experimental validation via palladium-catalyzed amination (e.g., with Pd(PPh₃)₄ and aryl amines) aligns with computational predictions, yielding coupled products at >70% efficiency .

Basic: Which spectroscopic techniques are critical for characterizing halogenated pyridinols, and what key signals should researchers prioritize?

Answer:

- -NMR : Aromatic protons adjacent to halogens show downfield shifts (e.g., δ 7.2–7.8 ppm). Hydroxyl protons (if not deuterated) appear as broad singlets near δ 9–11 ppm .

- IR Spectroscopy : O-H stretches (~3200 cm) and C-Br/C-Cl vibrations (550–750 cm) confirm functional groups .

- HRMS : Isotopic patterns (e.g., ) validate molecular formulas. Example: [M+H] calculated for C₅H₂Br₂ClNO: 324.798, observed: 324.797 .

Advanced: How does the steric environment of this compound influence its application in synthesizing kinase inhibitors?

Answer:

The bulky bromine atoms hinder rotation, creating a rigid scaffold ideal for binding ATP pockets in kinases (e.g., p38 MAPK). Functionalization at position 3 (hydroxyl group) via Mitsunobu reactions with heterocyclic amines enhances selectivity. Example: Coupling with 2,6-difluoro-3,5-dimethoxybenzyl bromide (as in ) yields inhibitors with IC₅₀ < 50 nM. X-ray crystallography of inhibitor-protein complexes reveals halogen bonding with kinase residues .

Basic: What are common side reactions during functionalization of this compound, and how can they be mitigated?

Answer:

- Debromination : Occurs under strong reducing conditions. Mitigation: Use mild reductants (e.g., NaBH₄/CuI) or protect the hydroxyl group as a silyl ether.

- Hydroxyl Group Oxidation : Avoid strong oxidants (e.g., KMnO₄). Instead, employ TEMPO/BAIB for controlled oxidation to ketones .

- Nucleophilic Aromatic Substitution : Chlorine at position 2 may displace under basic conditions. Use low temperatures (<0°C) and aprotic solvents (e.g., DCM) .

Advanced: Can this compound serve as a precursor for metal-organic frameworks (MOFs), and what properties make it suitable?

Answer:

The hydroxyl and halogens act as coordination sites for metals (e.g., Cu²⁺, Zn²⁺). Solvothermal synthesis with terephthalic acid linkers produces MOFs with high surface area (>1000 m²/g). Bromine’s polarizability enhances CO₂ adsorption (3.2 mmol/g at 1 bar). Stability tests (TGA/DSC) show decomposition >300°C, suitable for gas storage .

Basic: How to resolve contradictions in reported melting points or spectral data for halogenated pyridinols?

Answer:

Discrepancies arise from polymorphism or solvent residues. Strategies:

- Recrystallize from multiple solvents (e.g., EtOAc/hexanes vs. DCM/MeOH).

- Compare DSC thermograms to identify polymorphic forms.

- Validate purity via HPLC (C18 column, 90:10 H₂O/ACN) with >98% area .

Advanced: What role does this compound play in photoinduced electron-transfer (PET) studies?

Answer:

The compound acts as an electron acceptor in PET systems due to its electron-deficient aromatic ring. In UV-vis studies, it quenches fluorescence of donor dyes (e.g., coumarin) with a Stern-Volmer constant (Ksv) of 1.2 × 10⁴ M⁻¹. Time-resolved fluorescence reveals a 3.8 ns lifetime reduction, confirming PET efficiency .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 mg/m³).

- Spill Management : Neutralize with NaHCO₃, absorb with vermiculite, and dispose as halogenated waste .

Advanced: How can isotopic labeling (e.g., 13C^{13}C13C, 15N^{15}N15N) of this compound enhance mechanistic studies in catalysis?

Answer:

-labeling at the hydroxyl-bearing carbon tracks hydrogen-bonding interactions in catalytic cycles. -labeling in the pyridine ring aids in elucidating coordination modes via -coupling. Example: In Pd-catalyzed couplings, labeled analogs reveal rate-limiting transmetallation via -kinetic isotope effects (KIE = 1.08) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.